CH-Fubiata - 922038-77-5

CH-Fubiata

Catalog Number: EVT-10960907
CAS Number: 922038-77-5
Molecular Formula: C23H25FN2O
Molecular Weight: 364.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CH-Fubiata is classified as a synthetic cannabinoid, a category of new psychoactive substances that mimic the effects of natural cannabinoids found in cannabis. These compounds are often designed to circumvent legal restrictions and are commonly associated with recreational drug use. Synthetic cannabinoids like CH-Fubiata exert psychoactive effects similar to delta-9-tetrahydrocannabinol, the principal psychoactive component of cannabis, but they can also exhibit different pharmacological profiles and safety concerns due to their synthetic nature .

Source and Classification

CH-Fubiata was first identified in seized materials, highlighting its emergence in the illicit drug market. It belongs to a group of synthetic cannabinoids characterized by an indole-3-acetamide core structure. This classification places it within a broader category of synthetic cannabinoids that have been increasingly reported in various jurisdictions, reflecting ongoing trends in drug synthesis and distribution . The structural evolution of these compounds is driven by legislative changes and the quest for more potent substances .

Synthesis Analysis

Methods and Technical Details

The synthesis of CH-Fubiata typically involves multi-step organic reactions that incorporate various chemical precursors. The compound is synthesized using techniques such as:

  • Amidation: This involves the reaction of an indole derivative with an acetamide linker to form the core structure.
  • Halogenation: Often employed to enhance binding affinity and metabolic stability, halogenated compounds are synthesized through electrophilic substitution reactions on the indole ring.
  • Purification Techniques: After synthesis, purification is commonly achieved through liquid chromatography methods, ensuring high purity for analytical and research purposes .
Molecular Structure Analysis

Structure and Data

The molecular structure of CH-Fubiata features an indole core linked to an acetamide group. This configuration is significant for its interaction with cannabinoid receptors in the brain. Key structural data includes:

  • Molecular Formula: C₁₉H₃₁N₃O
  • Molecular Weight: 307.48 g/mol
  • Structural Characteristics: The compound's unique arrangement allows it to bind selectively to cannabinoid receptors, influencing its pharmacological effects .
Chemical Reactions Analysis

Reactions and Technical Details

CH-Fubiata undergoes several metabolic reactions once introduced into biological systems. Key reactions include:

  • Hydroxylation: This metabolic pathway involves the addition of hydroxyl groups to the compound, which can affect its potency and duration of action.
  • N-dealkylation: A common metabolic process where alkyl groups are removed from the nitrogen atom, leading to the formation of metabolites that may retain some psychoactive properties.
  • Ketone Formation: Some studies indicate that CH-Fubiata may also undergo ketone formation, which alters its pharmacological profile significantly .
Mechanism of Action

Process and Data

The mechanism by which CH-Fubiata exerts its effects primarily involves agonism at cannabinoid receptors, particularly CB1 and CB2 receptors located in the central nervous system. Upon binding to these receptors, CH-Fubiata mimics natural endocannabinoids, leading to various physiological effects such as altered mood, perception, and cognition. The specific binding affinity and efficacy at these receptors can vary based on minor structural modifications compared to other synthetic cannabinoids .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CH-Fubiata exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade when exposed to light or moisture.
  • Melting Point: Specific melting point data is not widely reported but is critical for characterization during synthesis .

Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for precise identification and quantification.

Applications

Scientific Uses

CH-Fubiata has been primarily studied within toxicology and forensic science contexts due to its emergence as a recreational drug. Research focuses on:

  • Metabolic Profiling: Understanding how CH-Fubiata is metabolized can aid in developing detection methods for drug testing.
  • Pharmacological Studies: Investigating its effects on cannabinoid receptors contributes to broader knowledge about synthetic cannabinoids' safety profiles and potential therapeutic applications.
  • Legislative Monitoring: As a new psychoactive substance, ongoing research helps inform regulatory bodies about emerging trends in drug use and associated risks .
Introduction: Emergence and Legislative Context of Novel Synthetic Cannabinoids

Structural Evolution of Synthetic Cannabinoid Receptor Agonists Post-Global Bans

The structural progression of synthetic cannabinoids following China's 2021 ban exemplifies a deliberate circumvention strategy characterized by three key modifications:

  • Core-Linker Reconfiguration: Traditional synthetic cannabinoids typically featured direct amide bonds between the indole/indazole nitrogen and the carbonyl group. Post-ban compounds like CH-FUBIATA introduced a methylene spacer between the indole core and the amide functionality, creating the indole-3-acetamide scaffold that technically falls outside the controlled core definitions [4].

  • Tail Group Diversification: Novel tail groups emerged to replace previously controlled structures. CH-FUBIATA incorporates a cyclohexylamide tail, distinguishing it from earlier pentyl or fluoropentyl tail groups that were explicitly covered under legislation [3] [4].

  • Regional Structural Specialization: Analytical data indicates geographical specialization in synthetic cannabinoid receptor agonists emergence patterns. While OXIZID derivatives initially dominated Southeast Asian markets, acetamide-linker compounds including ADB-FUBIATA (the structural precursor to CH-FUBIATA) rapidly proliferated in European and North American markets [1] [5].

Table 1: Structural Comparison of Pre-Ban and Post-Ban Synthetic Cannabinoid Receptor Agonists

Structural ElementPre-Ban Scaffold (Controlled)Post-Ban Scaffold (CH-FUBIATA Type)
Core StructureIndole-3-carboxamideIndole-3-acetamide
Linker GroupDirect amide bondEthyl spacer + amide bond
Tail GroupPentyl/fluoropentylCyclohexyl
Regulatory StatusControlled under China's 2021 banNot covered by legislation

CH-FUBIATA within the Acetamide-Linker Synthetic Cannabinoid Receptor Agonists Class: Circumvention of China’s 2021 Synthetic Cannabinoid Receptor Agonists Prohibition

CH-FUBIATA exemplifies the strategic molecular design employed to circumvent controlled substance legislation. Its chemical structure (C₂₃H₂₅FN₂O; molecular weight 364.5 g/mol) features a critical two-atom spacer between the indole core and the amide functionality, distinguishing it from controlled indole-3-carboxamides that lack this spacer [3] [4]. The compound was first identified alongside its structural analog ADB-FUBIATA in international drug seizures during 2021-2022, coinciding precisely with the implementation of China's generic ban [3]. Analytical characterization confirmed its IUPAC designation as N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide, with the cyclohexyl tail group representing another deliberate deviation from controlled pentyl tail variants [3].

The emergence timing and structural attributes of CH-FUBIATA demonstrate a direct cause-effect relationship with regulatory changes. Within months of China's July 2021 legislation, forensic laboratories began identifying acetamide-linker compounds in material seized from China, Russia, the United States, and Belgium [2] [4]. This pattern indicates the existence of pre-planned molecular templates designed specifically to exploit legislative loopholes. The structural minimalism of these designs—retaining fundamental pharmacophores while modifying connection points and substituents—enabled rapid production and distribution of non-controlled alternatives [4].

Global Prevalence and Forensic Identification Challenges

The global distribution patterns of CH-FUBIATA and related acetamide-linker synthetic cannabinoid receptor agonists reveal complex trafficking networks and analytical challenges:

  • Geographical Distribution: CH-FUBIATA was first identified in international drug seizures alongside ADB-FUBIATA, with confirmed detections in China, Russia, the United States, Belgium, Denmark, and Indonesia [1] [3] [4]. Its structural analog CH-PIACA was identified in seized material in Denmark in 2022, demonstrating European distribution networks [4].

  • Prevalence Trends: While comprehensive prevalence data specifically for CH-FUBIATA remains limited due to its recent emergence, its structural analog ADB-FUBIATA demonstrated dramatically increasing detection rates. According to United States National Forensic Laboratory Information System data, ADB-FUBIATA moved from the 14th most prevalent synthetic cannabinoid in 2021 to the 3rd most prevalent in the first half of 2022, reflecting the rapid market penetration of this structural class [5].

Table 2: Global Detections of CH-FUBIATA and Structural Analogs

CompoundLocation of First IdentificationYear ReportedStructural Relationship to CH-FUBIATA
ADB-FUBIATAChina, Russia, USA, Belgium2021Direct analog, differs in tail group
CH-PIACADenmark2022Pentyl tail variant
CH-FUBIATAMultiple jurisdictions2022Reference compound
  • Analytical Complexities: The structural novelty of CH-FUBIATA presents significant identification challenges:
  • Reference Material Scarcity: Certified reference materials were unavailable during initial identifications, complicating confirmatory analysis [4].
  • Metabolic Profile Uncertainty: Limited data exists on CH-FUBIATA's metabolic pathways, though studies on its analog ADB-FUBIATA reveal extensive hepatic metabolism producing over 25 metabolites, predominantly through monohydroxylation, dihydroxylation, N-dealkylation, dehydrogenation, and glucuronidation pathways [2].
  • Detection Limitations: Synthetic cannabinoid receptor agonists typically exhibit short half-lives in biological matrices, necessitating metabolite-based detection strategies rather than parent compound monitoring [2] [4].

Table 3: Analytical Approaches for CH-FUBIATA Identification

Analytical TechniqueApplication in IdentificationLimitations
Gas Chromatography-Mass SpectrometryInitial screening of seized materialsLimited library entries for novel compounds
Liquid Chromatography-High Resolution Mass SpectrometryStructural characterization and metabolite identificationRequires advanced instrumentation
Nuclear Magnetic Resonance SpectroscopyDefinitive structural confirmationLow sensitivity, requires pure samples
Ion Trap Mobility SpectrometryField detection in correctional facilitiesLimited library definitions for new analogs

Forensic identification of CH-FUBIATA exemplifies the continuous analytical challenges posed by novel psychoactive substances. Initial identifications required orthogonal analytical approaches combining gas chromatography-mass spectrometry, liquid chromatography-high resolution mass spectrometry, and nuclear magnetic resonance spectroscopy for structural confirmation [4] [6]. The absence of standardized spectral libraries necessitated extensive characterization efforts, significantly delaying forensic reporting and public health responses. Prison systems employing trace detection technologies like the Itemiser 3E® faced particular challenges, as library definitions required constant updating to detect newly emerging compounds [6]. The analytical complexity is compounded by the co-occurrence of multiple synthetic cannabinoid receptor agonists in seized materials, as observed in samples containing both CH-FUBIATA and ADB-FUBIATA [3].

The emergence of CH-FUBIATA within the broader context of generic legislation highlights an ongoing cycle of regulatory action and chemical innovation. As noted in European Monitoring Centre for Drugs and Drug Addiction reports, 20 of 23 novel synthetic cannabinoid receptor agonists identified between June 2021 and July 2022 were specifically designed to evade Chinese regulatory controls [2]. The strategic molecular modifications present in CH-FUBIATA—minimal yet sufficient to circumvent legislative language—exemplify how clandestine chemists leverage structural ambiguity to maintain continuous supply of non-controlled psychoactive substances. This cat-and-mouse dynamic presents persistent challenges for forensic science, public health, and drug policy, demanding innovative approaches to substance regulation and detection that anticipate molecular diversification strategies.

Properties

CAS Number

922038-77-5

Product Name

CH-Fubiata

IUPAC Name

N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide

Molecular Formula

C23H25FN2O

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C23H25FN2O/c24-19-12-10-17(11-13-19)15-26-16-18(21-8-4-5-9-22(21)26)14-23(27)25-20-6-2-1-3-7-20/h4-5,8-13,16,20H,1-3,6-7,14-15H2,(H,25,27)

InChI Key

GSTACBDFNQHWHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.